molecular formula C13H14N2O2 B2663751 1H-indol-3-yl(morpholino)methanone CAS No. 225782-55-8

1H-indol-3-yl(morpholino)methanone

Cat. No.: B2663751
CAS No.: 225782-55-8
M. Wt: 230.267
InChI Key: SGZDFERKUQVERA-UHFFFAOYSA-N
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Description

1H-indol-3-yl(morpholino)methanone: is a compound that features both an indole and a morpholine moiety. Indole is a significant heterocyclic system found in many natural products and drugs, known for its aromatic properties and biological activities . Morpholine, on the other hand, is a six-membered ring containing both nitrogen and oxygen, often used in the development of pharmacologically active compounds . The combination of these two moieties in this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-indol-3-yl(morpholino)methanone can be synthesized through a reaction between 1H-indole-3-carbaldehyde and morpholine-4-carbaldehyde. This reaction is typically mediated by aqueous tert-butyl hydroperoxide (TBHP) in water at 90°C for 30 hours . The reaction yields the desired compound with good efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-indol-3-yl(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

1H-indol-3-yl(morpholino)methanone exerts its effects primarily through the inhibition of tubulin polymerization. Tubulin is a key component of the cytoskeleton and plays a critical role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other well-known anticancer agents like vinblastine and vincristine .

Comparison with Similar Compounds

Uniqueness: 1H-indol-3-yl(morpholino)methanone is unique due to the presence of both indole and morpholine moieties, which confer distinct chemical and biological properties. The morpholine ring enhances the binding affinity of the compound to its molecular targets through donor-acceptor interactions, making it a potent inhibitor of tubulin polymerization .

Properties

IUPAC Name

1H-indol-3-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(15-5-7-17-8-6-15)11-9-14-12-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZDFERKUQVERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328389
Record name 1H-indol-3-yl(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

225782-55-8
Record name 1H-indol-3-yl(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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